AZD6370

描述

属性

CAS 编号 |

752239-85-3 |

|---|---|

分子式 |

C21H23N3O6S |

分子量 |

445.5 g/mol |

IUPAC 名称 |

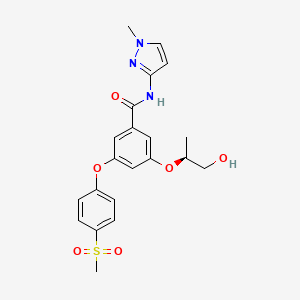

3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide |

InChI |

InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1 |

InChI 键 |

RIIDAVMUCMIWKP-AWEZNQCLSA-N |

手性 SMILES |

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |

规范 SMILES |

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AZD-6370; AZD 6370; AZD6370. |

产品来源 |

United States |

Foundational & Exploratory

AZD6370: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370 is a potent and selective activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By enhancing GK activity in the pancreas and liver, this compound stimulates glucose-dependent insulin (B600854) secretion and increases hepatic glucose uptake, respectively. This dual mechanism of action has positioned this compound as a therapeutic candidate for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Glucokinase Activation

This compound's primary pharmacological effect is the allosteric activation of glucokinase.[1] Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, most notably the pancreatic β-cells and liver hepatocytes. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glucose metabolism.

In pancreatic β-cells , the activation of glucokinase by this compound leads to an increased rate of glycolysis. This elevates the intracellular ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (KATP) channels. The resulting depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules. This process is glucose-dependent, meaning that this compound enhances insulin secretion primarily in the presence of elevated blood glucose levels.

In the liver , glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate. This enhances hepatic glucose uptake from the bloodstream and stimulates the synthesis of glycogen (B147801), the storage form of glucose. This action contributes to the reduction of postprandial hyperglycemia.

Signaling Pathways

The signaling cascades initiated by this compound-mediated glucokinase activation are central to its glucose-lowering effects.

Quantitative Data

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with dose-proportional increases in plasma concentrations.[2]

| Parameter | Value | Condition | Reference |

| Time to Maximum Concentration (Tmax) | ~0.5 - 2.0 hours | Single oral dose | [3] |

| Dose Proportionality | Plasma concentration proportional to dose | Single ascending doses (10-650 mg) | [2] |

| Food Effect | Pharmacokinetics unaffected by food | Single oral dose | [4] |

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by dose-dependent reductions in plasma glucose and increases in insulin secretion and glucose infusion rates (GIR) during euglycemic clamps.

| Parameter | Dose | Effect | Condition | Reference |

| Plasma Glucose Reduction | 60 mg and 180 mg | Up to 30% reduction vs. placebo (p<0.001) | Fasted and fed patients with T2DM | [4] |

| Insulin Secretion | Dose-dependent increase | Fasted and fed patients with T2DM | [4] | |

| Glucose Infusion Rate (GIR) | Dose-concentration-dependent increase | Healthy fasting subjects (euglycemic clamp) | [2] | |

| Comparison to Insulin | 50 mg and 80 mg | Similar effects on peripheral S-insulin levels as 4U short-acting insulin, but greater effects on GIR | Healthy fasting subjects (euglycemic clamp) | [2] |

In Vitro Potency

| Parameter | Value | Target | Reference |

| EC50 | 45 nM | Human recombinant glucokinase | [1] |

Experimental Protocols

Euglycemic Clamp Studies

Euglycemic clamp studies have been crucial in elucidating the pharmacodynamic effects of this compound while mitigating the risk of hypoglycemia.[2]

Methodology:

-

Subject Preparation: Healthy fasting subjects are recruited for the study.

-

Drug Administration: Single ascending oral doses of this compound (ranging from 10 mg to 650 mg) or a placebo are administered.[2]

-

Euglycemia Maintenance: Blood glucose levels are clamped at a predetermined euglycemic level through a variable intravenous infusion of glucose.

-

Blood Sampling: Frequent blood samples are collected to monitor plasma glucose, serum insulin, and this compound concentrations.

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated, serving as a measure of insulin sensitivity and glucose disposal.

Hypoglycemic Clamp Studies

Hypoglycemic clamp studies have been employed to assess the counterregulatory hormone response to this compound-induced hypoglycemia.

Methodology:

-

Subject Preparation: Healthy, overnight-fasted male volunteers are enrolled.[5]

-

Drug Administration: A single oral dose of this compound (e.g., 300 mg) or an intravenous insulin infusion (e.g., 0.8 mU/kg·min) is administered.[5]

-

Hypoglycemia Induction: Plasma glucose is lowered in a stepwise manner to a hypoglycemic nadir (e.g., 2.7 mmol/liter) and maintained for a specified duration (e.g., 30 minutes).[5]

-

Hormone Measurement: Plasma levels of counterregulatory hormones, including epinephrine, norepinephrine, growth hormone, cortisol, and glucagon (B607659), are assessed at baseline and during the hypoglycemic clamp.[5]

Selectivity and Safety Profile

Selectivity

This compound is described as a selective glucokinase activator.[1] However, comprehensive data from kinase selectivity panels or detailed off-target screening against a broad range of kinases and other enzymes are not publicly available at this time. Such data is essential for a complete understanding of its selectivity profile and potential for off-target effects.

Effect on Counterregulatory Response to Hypoglycemia

In a study comparing this compound-induced hypoglycemia to insulin-induced hypoglycemia, the central nervous system-mediated counterregulatory responses for norepinephrine, growth hormone, and cortisol were found to be preserved.[5] However, the glucagon response was reduced by approximately 30% with this compound compared to insulin.[5] This attenuation of the glucagon response is thought to be mediated by a local pancreatic effect (intraislet hyperinsulinemia) rather than an impairment of the central nervous system-mediated response.[5]

Conclusion

This compound is a glucokinase activator with a dual mechanism of action that effectively lowers plasma glucose by enhancing glucose-stimulated insulin secretion from the pancreas and promoting glucose uptake and glycogen synthesis in the liver. Clinical studies have demonstrated its dose-dependent pharmacodynamic effects. While its selectivity for glucokinase is a key characteristic, a more detailed public profile of its activity against other kinases would further strengthen its preclinical and clinical assessment. The preserved counterregulatory hormone response to hypoglycemia, with the exception of an attenuated glucagon response, provides important insights into its safety profile. Further research and public dissemination of comprehensive selectivity data will be crucial for the continued development and potential clinical application of this compound.

References

- 1. This compound | Glucokinase activator | Probechem Biochemicals [probechem.com]

- 2. Pharmacodynamic effects of the oral glucokinase activator this compound after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The glucokinase activator this compound decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucokinase activators this compound and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD6370: A Technical Overview of a Glucokinase Activator and its Therapeutic Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the glucokinase activation pathway and the clinical investigation of the glucokinase activator AZD6370. Detailed preclinical quantitative data and specific experimental protocols for this compound are not publicly available and are considered proprietary information by the developer, AstraZeneca. Therefore, this guide summarizes the known mechanisms and clinical findings, supplemented with generalized methodologies for the evaluation of glucokinase activators.

Introduction to Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in key metabolic tissues, primarily the pancreas and the liver.[1] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1] Due to this central role, pharmacological activation of GK has been a key strategy in the development of novel therapeutics for type 2 diabetes mellitus (T2DM). Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[2] This dual mechanism of action—enhancing insulin secretion from the pancreas and increasing glucose uptake and metabolism in the liver—offers a powerful approach to lowering blood glucose levels.

The Glucokinase Activation Pathway

This compound is a potent, orally active glucokinase activator. Its mechanism of action is centered on the allosteric activation of the glucokinase enzyme. The binding of this compound to a site distinct from the glucose-binding site induces a conformational change in the enzyme, leading to a higher affinity for glucose and an increased maximal reaction velocity (Vmax). This results in a leftward shift of the glucose-concentration-response curve for GK activity.

Quantitative Data from Clinical Studies

While comprehensive preclinical data for this compound is not publicly available, several clinical studies have been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase I | Healthy Volunteers | Single oral ascending doses (10-650 mg) | This compound was well tolerated, rapidly absorbed and eliminated. Dose-dependent increases in serum insulin and glucose infusion rate were observed under euglycemic clamp conditions. | [3] |

| Phase I | Patients with T2DM | Single oral doses (20, 60, or 180 mg) in fasted and fed states | Dose-dependent reductions in plasma glucose of up to 30% versus placebo were observed. Increased glucose-stimulated insulin secretion. | [4] |

| Crossover Study | Healthy Male Volunteers | Single oral dose (300 mg) | This compound-induced hypoglycemia did not impair the central nervous system-mediated counterregulatory response, though the glucagon (B607659) response was attenuated. | [5][6] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, the following sections describe generalized, standard methodologies for assessing the activity of glucokinase activators.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of a test compound in activating the glucokinase enzyme in vitro.

Principle: The activity of glucokinase is measured using a coupled enzymatic assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is then coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes G6P and reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Generalized Protocol:

-

Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, NADP+, G6PDH, Tris-HCl buffer, and the test compound (e.g., this compound) dissolved in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add buffer, MgCl2, NADP+, G6PDH, and varying concentrations of the test compound.

-

Add recombinant glucokinase and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding a mixture of glucose and ATP.

-

Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

-

-

Data Analysis: The rate of NADPH production (change in absorbance over time) is calculated. The EC50 (the concentration of the compound that produces 50% of the maximal activation) is determined by plotting the rate of reaction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

Objective: To evaluate the effect of a test compound on glucose tolerance in an in vivo model of type 2 diabetes.

Animal Model: A common model is the db/db mouse, which has a mutation in the leptin receptor gene and develops obesity, insulin resistance, and hyperglycemia.

Generalized Protocol:

-

Animal Acclimatization and Dosing:

-

Acclimatize db/db mice to the experimental conditions.

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Administer the test compound (e.g., this compound) or vehicle control orally via gavage at a pre-determined time before the glucose challenge.

-

-

Glucose Challenge and Blood Sampling:

-

At time 0, administer a bolus of glucose (typically 2 g/kg) orally.

-

Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Biochemical Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.

-

Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance.

Conclusion

This compound represents a therapeutic approach targeting the core of glucose sensing and metabolism through the activation of glucokinase. Clinical data have demonstrated its potential to lower blood glucose in patients with type 2 diabetes. While detailed preclinical data remains proprietary, the established mechanisms of glucokinase activation and the generalized experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals in this field. The continued exploration of glucokinase activators holds promise for the development of novel and effective treatments for type 2 diabetes.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. vmmpc.org [vmmpc.org]

- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

AZD6370: A Technical Guide to its Molecular Target and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen. By allosterically activating GK, this compound enhances the enzyme's function, leading to increased insulin secretion and hepatic glucose uptake, thereby exerting a glucose-lowering effect. This technical guide provides an in-depth overview of the molecular target and binding site of this compound, including quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Molecular Target: Glucokinase (GK)

The primary molecular target of this compound is the enzyme glucokinase (EC 2.7.1.2).[1] Glucokinase is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. A key feature of glucokinase is its sigmoidal kinetics with respect to glucose, allowing it to function as a sensitive glucose sensor within a physiological range.

Binding Site of this compound

This compound binds to an allosteric site on the glucokinase enzyme, which is distinct from the active site where glucose binds. This allosteric binding site is located in a pocket that is formed at the interface of the small and large domains of the enzyme. While a co-crystal structure of this compound specifically with glucokinase is not publicly available, structural studies of other glucokinase activators (GKAs) reveal a common allosteric binding pocket. For instance, the co-crystal structure of a similar benzofuran (B130515) GKA (compound 28) with human glucokinase shows that the activator binds in a tunnel formed by helix-C and a loop between residues 64-72, forming hydrogen bonds with the main chain of Arginine 63. The binding of this compound to this site is thought to induce a conformational change in the enzyme, stabilizing it in a more active state with an increased affinity for glucose.

Quantitative Data

The activity of this compound as a glucokinase activator has been quantified, with a key parameter being its half-maximal effective concentration (EC50).

| Compound | Parameter | Value | Target |

| This compound | EC50 | 45 nM | Human recombinant glucokinase[1] |

Signaling Pathway

The activation of glucokinase by this compound in pancreatic β-cells triggers a cascade of events leading to insulin secretion. The following diagram illustrates this signaling pathway.

Experimental Protocols

Determination of this compound EC50 using a Coupled Enzymatic Assay

This protocol describes a common method for determining the EC50 of a glucokinase activator like this compound. The assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

-

Human recombinant glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

96- or 384-well microplates

-

Spectrophotometer or fluorometer capable of reading at 340 nm (for NADPH)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve.

-

-

Reagent Preparation:

-

Prepare a master mix containing the assay buffer, glucose, NADP+, and G6PDH at their final desired concentrations.

-

Prepare a separate ATP solution in the assay buffer.

-

-

Assay Setup:

-

Add the this compound dilutions to the wells of the microplate. Include wells with vehicle (DMSO) as a negative control and wells with a known glucokinase activator as a positive control.

-

Add the master mix to all wells.

-

Add the human recombinant glucokinase to all wells.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATP solution to all wells.

-

Immediately place the microplate in the spectrophotometer or fluorometer.

-

Measure the increase in absorbance or fluorescence at 340 nm over time (kinetic read).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the kinetic curve.

-

Plot the V₀ against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the EC50 determination of a glucokinase activator.

Conclusion

This compound is a potent allosteric activator of glucokinase, a critical enzyme in glucose homeostasis. Its mechanism of action, involving the enhancement of glucokinase activity in both the pancreas and the liver, provides a dual approach to lowering blood glucose levels. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development for metabolic diseases. Further structural studies on the precise binding interaction of this compound with glucokinase would provide even greater insight into its mechanism of action and facilitate the design of next-generation glucokinase activators.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AZD6370

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a novel, orally administered small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. By activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases glucose uptake and glycogen (B147801) synthesis in the liver. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on clinical studies in healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination, with a pharmacokinetic profile that is proportional to the administered dose.

Data Summary: Single Ascending Dose in Healthy Volunteers

A study in healthy fasting subjects evaluated single oral doses of this compound ranging from 10 mg to 650 mg. The key pharmacokinetic parameters are summarized below.

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 10 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 50 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 80 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 180 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 300 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 650 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

Note: Specific quantitative values for Cmax, AUC, Tmax, and half-life (t1/2) were not available in the provided search results. Clinical study reports would be required to populate these fields.

Studies have shown that the pharmacokinetics of this compound are dose-independent and not significantly affected by food.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action as a glucokinase activator. Administration of this compound leads to dose-dependent increases in insulin secretion and glucose utilization.[1][2]

Data Summary: Pharmacodynamic Effects in Healthy Volunteers (Euglycemic Clamp)

In a study utilizing the euglycemic clamp technique to prevent hypoglycemia, single doses of this compound demonstrated a clear dose-concentration-dependent pharmacodynamic effect.[2]

| Dose | Mean Glucose Infusion Rate (GIR) (mg/kg/min) | Peak Serum Insulin (pmol/L) | Peak C-Peptide (nmol/L) |

| Placebo | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 10 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 50 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 80 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 180 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 300 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| 650 mg | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

Note: Specific quantitative values for GIR, peak serum insulin, and peak C-peptide were not available in the provided search results. The full study publication or clinical trial data would be needed to populate this table.

The increase in the glucose infusion rate (GIR) was shown to correlate with the increasing area under the plasma concentration-time curve (AUC) of this compound.[2] Notably, at doses of 50 and 80 mg, this compound produced similar peripheral serum insulin levels as 4 U of short-acting insulin, but with a greater effect on GIR, suggesting an extra-pancreatic (likely hepatic) effect.[2]

In patients with type 2 diabetes, this compound produced dose-dependent reductions in plasma glucose of up to 30% compared to placebo in both fasted and fed states.[1]

Experimental Protocols

Single Ascending Dose Study in Healthy Volunteers

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound.[2]

-

Design: Randomized, single-blind, placebo-controlled study.[2]

-

Participants: Healthy, non-diabetic subjects.[2]

-

Intervention: Oral single ascending doses of this compound (10-650 mg) or placebo were administered to fasting subjects.[2]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

-

Pharmacodynamic Assessment: A euglycemic clamp was employed to assess the effects on serum insulin and glucose infusion rate (GIR) while preventing hypoglycemia.[2]

-

Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for small molecule quantification in biological matrices.

Euglycemic Clamp Technique

-

Purpose: To quantify insulin secretion and glucose utilization under controlled conditions.

-

Procedure:

-

An intravenous line is established for blood sampling and another for infusion of glucose and, if necessary, insulin.

-

Following administration of this compound, plasma glucose is frequently monitored (e.g., every 5-10 minutes).

-

A variable infusion of a dextrose solution (e.g., 20%) is administered to maintain a constant, normal blood glucose level (euglycemia).

-

The rate of glucose infusion required to maintain euglycemia (GIR) serves as a direct measure of whole-body glucose disposal, reflecting the pharmacodynamic effect of the drug.

-

Blood samples are collected periodically to measure serum insulin and C-peptide concentrations.

-

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by allosterically activating glucokinase in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell

In the pancreatic β-cell, the activation of glucokinase by this compound increases the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequently mitochondrial oxidative phosphorylation, leading to an increased ATP:ADP ratio. This change in the intracellular energy state causes the closure of ATP-sensitive potassium (K-ATP) channels, leading to depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

References

In Vitro Efficacy of AZD6370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, which in turn regulates glucose-stimulated insulin (B600854) secretion. In hepatocytes, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and storage. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby promoting insulin release from the pancreas and glucose uptake in the liver, collectively contributing to lower blood glucose levels. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, focusing on its biochemical activity, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Biochemical Efficacy of this compound

The primary in vitro measure of a glucokinase activator's potency is its ability to enhance the enzymatic activity of recombinant glucokinase. The efficacy of this compound has been characterized using purified human recombinant glucokinase.

| Parameter | Value | Description |

| EC50 | 45 nM | The half-maximal effective concentration of this compound required to activate human recombinant glucokinase. |

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell: Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, the activation of glucokinase by this compound enhances the rate of glucose phosphorylation, leading to an increased ATP:ADP ratio. This change in the cellular energy state triggers a cascade of events culminating in insulin secretion.

Caption: this compound-mediated activation of glucokinase in pancreatic β-cells.

Hepatocyte: Glucose Uptake and Glycogen Synthesis

In hepatocytes, this compound enhances the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis for storage. This process is crucial for reducing postprandial hyperglycemia.

Caption: this compound-mediated enhancement of glycogen synthesis in hepatocytes.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro evaluation of glucokinase activators like this compound. Below are representative protocols for key experiments.

Recombinant Glucokinase Activity Assay

Objective: To determine the EC50 of this compound for the activation of recombinant human glucokinase.

Principle: This is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

D-Glucose

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Tris-HCl buffer (pH 7.4)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further into the reaction mixture. Include a DMSO-only control.

-

Add a sub-saturating concentration of D-glucose to the reaction mixture.

-

Add the recombinant glucokinase to initiate the reaction.

-

Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode at 37°C.

-

Calculate the initial reaction velocity (V0) for each concentration of this compound.

-

Plot the V0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Cellular Glucose Uptake Assay in Hepatocytes

Objective: To measure the effect of this compound on glucose uptake in a hepatocyte cell line (e.g., HepG2).

Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in the presence of the test compound. The amount of glucose uptake is quantified by measuring the intracellular fluorescence.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-NBDG

-

This compound stock solution in DMSO

-

Insulin (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Serum-starve the cells for 2-4 hours in serum-free DMEM.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of this compound or controls (vehicle, insulin) in KRH buffer for 30 minutes at 37°C.

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Normalize the fluorescence readings to the protein content of each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells

Objective: To evaluate the effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN6 or INS-1E) in response to glucose.

Principle: Pancreatic β-cells are incubated with low and high concentrations of glucose in the presence of the test compound. The amount of insulin secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

MIN6 or INS-1E cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)

-

This compound stock solution in DMSO

-

Insulin ELISA kit

-

24-well cell culture plates

Procedure:

-

Seed MIN6 or INS-1E cells in a 24-well plate and culture to ~80% confluency.

-

Wash the cells with PBS and pre-incubate for 1-2 hours in KRB buffer containing 2.8 mM glucose at 37°C.

-

Aspirate the pre-incubation buffer and add fresh KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without various concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Centrifuge the supernatants to remove any detached cells.

-

Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Experimental Workflow

The in vitro evaluation of a glucokinase activator like this compound typically follows a hierarchical screening cascade.

Caption: A typical workflow for the in vitro evaluation of a glucokinase activator.

Conclusion

The in vitro evaluation of this compound demonstrates its potency as a glucokinase activator. The provided experimental protocols and signaling pathway diagrams offer a comprehensive framework for researchers to investigate the efficacy of this compound and other glucokinase activators. These in vitro studies are fundamental for understanding the mechanism of action and for guiding further preclinical and clinical development of this class of therapeutic agents for type 2 diabetes.

Preclinical Animal Models for Testing AZD6370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase (GK) activator that was investigated as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK is expected to increase glucose-stimulated insulin (B600854) secretion from the pancreas and enhance glucose uptake and glycogen (B147801) synthesis in the liver, thereby lowering blood glucose levels. This technical guide provides an overview of the preclinical animal models and experimental protocols relevant for the evaluation of glucokinase activators like this compound. Due to the limited publicly available preclinical data for this compound, this guide also incorporates general methodologies used for testing this class of compounds. The clinical development of this compound was discontinued (B1498344) due to toxicity and a loss of efficacy with long-term administration.

Mechanism of Action and Signaling Pathway

This compound allosterically activates glucokinase, increasing its affinity for glucose. This enhanced activity leads to a dual mechanism of action:

-

In Pancreatic β-cells: Increased glucose phosphorylation leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.

-

In Hepatocytes: Enhanced glucose phosphorylation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Preclinical Animal Models

The selection of appropriate animal models is critical for evaluating the efficacy and safety of glucokinase activators. Both genetic and diet-induced models of type 2 diabetes are commonly employed.

| Model | Species | Key Characteristics | Relevance for this compound Testing |

| gkwt/del Mice | Mouse | Heterozygous for a null mutation in the glucokinase gene, leading to mild fasting hyperglycemia. | Directly tests the effect of a GK activator on a model with a defined GK deficiency. |

| db/db Mice | Mouse | Leptin receptor deficient, leading to obesity, hyperphagia, insulin resistance, and progressive β-cell failure. | A standard model for type 2 diabetes that recapitulates key features of the human disease. |

| Zucker Diabetic Fatty (ZDF) Rat | Rat | Leptin receptor mutation leading to obesity, insulin resistance, and eventual β-cell failure. | A well-characterized model of obesity-induced type 2 diabetes. |

| High-Fat Diet (HFD)-Induced Obesity | Mouse/Rat | Develop obesity, insulin resistance, and glucose intolerance after prolonged feeding with a high-fat diet. | Mimics the common etiology of type 2 diabetes in humans and is useful for studying the effects of interventions on diet-induced metabolic dysfunction. |

| Normal Rodents (e.g., Sprague-Dawley Rat, C57BL/6 Mouse) | Rat/Mouse | Used for pharmacokinetic studies and to assess the risk of hypoglycemia. | Essential for characterizing the drug's ADME profile and its potential to induce low blood sugar in a non-diabetic state. |

Quantitative Data Summary

Publicly available preclinical data for this compound is limited. The following table summarizes the known in vitro and in vivo findings.

| Parameter | Species/System | Value/Result |

| In Vitro Efficacy | ||

| EC50 (Human recombinant glucokinase) | - | 45 nM |

| In Vivo Efficacy | ||

| Fasting Blood Glucose Reduction | Male gkwt/del mice | From 12.5 ± 0.4 mM to 9.1 ± 1.0 mM |

| Dosing Regimen | Male gkwt/del mice | 400 mg/kg/day, p.o. for 7 days |

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the robust evaluation of glucokinase activators.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load and is a primary efficacy endpoint for anti-diabetic agents.

Protocol Details:

-

Animal Preparation: Fast animals (e.g., mice or rats) for a defined period (typically 6 hours) with free access to water.

-

Drug Administration: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage) at a specified time before the glucose challenge (e.g., 30-60 minutes).

-

Baseline Measurement: At time zero, collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose.

-

Glucose Challenge: Administer a standard glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Serial Blood Sampling: Collect blood samples at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

-

Hormone Analysis: At selected time points, larger blood samples may be collected to measure plasma insulin and/or C-peptide levels to assess the drug's effect on insulin secretion.

-

Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo. It can be used to determine whether a glucokinase activator improves insulin action in peripheral tissues and/or suppresses hepatic glucose production.

AZD6370: An In-depth Technical Guide on its Effects on Insulin Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective orally active glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. By allosterically activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and is believed to increase hepatic glucose uptake. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on insulin secretion pathways, and the experimental methodologies used to evaluate its pharmacodynamics.

Core Mechanism of Action: Glucokinase Activation

Glucokinase is the primary glucose sensor in pancreatic β-cells, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and influx of calcium ions (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.

This compound acts as a non-essential allosteric activator of glucokinase. It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This heightened sensitivity means that glucokinase can be activated at lower glucose concentrations, effectively lowering the threshold for GSIS.

Caption: this compound enhances the insulin secretion pathway.

Quantitative Data on the Effects of this compound

Clinical studies have demonstrated that this compound produces dose-dependent reductions in plasma glucose and increases glucose-stimulated insulin secretion in both healthy volunteers and patients with T2DM.

Study in Patients with Type 2 Diabetes Mellitus

In a two-part study involving patients with T2DM, single oral doses of this compound (20, 60, and 180 mg) were administered in both fasted and fed states.[1]

| Parameter | This compound Dose | Observation |

| Plasma Glucose | 60 mg and 180 mg | Up to 30% reduction versus placebo (p<0.001).[1] |

| Insulin Secretion | Dose-dependent increase | Absolute increases were relatively small in the fasted versus fed state (0-4 h).[1] |

| C-Peptide | Changes assessed | Specific quantitative data not available in the abstract.[1] |

Table 1: Summary of this compound Effects in T2DM Patients

Study in Healthy Volunteers (Euglycemic Clamp)

A study in healthy, non-diabetic subjects utilized a euglycemic clamp to assess the pharmacodynamic effects of single ascending oral doses of this compound (10-650 mg).[2]

| Parameter | This compound Dose | Observation |

| Serum Insulin | Dose-dependent increase | Markedly increased insulin secretion was observed.[2] |

| Glucose Infusion Rate (GIR) | Dose-dependent increase | Correlated with increasing this compound plasma concentration.[2] |

| Extra-pancreatic Effects | 50 mg and 80 mg | Had similar effects to 4U short-acting insulin on peripheral insulin levels but greater effects on GIR, suggesting an additional hepatic component of action.[2] |

Table 2: Summary of this compound Effects in Healthy Volunteers

Study in Healthy Volunteers (Hypoglycemic Clamp)

In a study designed to assess counterregulatory hormone responses, healthy male volunteers received a single oral dose of 300 mg this compound during a stepwise hypoglycemic clamp.[3][4]

| Parameter | Observation |

| Glucagon Response | Reduced by approximately 30% compared to insulin-induced hypoglycemia.[3][4] |

| Other Counterregulatory Hormones (Norepinephrine, GH, Cortisol) | No significant effect.[3][4] |

Table 3: Summary of this compound Effects during Hypoglycemia

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the clinical evaluation of this compound.

Euglycemic Clamp Study Protocol

The euglycemic clamp technique is the gold standard for assessing insulin sensitivity and the direct effects of a drug on insulin secretion and glucose utilization.

References

- 1. The glucokinase activator this compound decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic effects of the oral glucokinase activator this compound after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucokinase activators this compound and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Cellular Odyssey of AZD6370: A Deep Dive into Uptake and Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370, a potent glucokinase activator, has demonstrated significant potential in modulating glucose homeostasis. Understanding its journey into the cell and its subsequent metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide synthesizes the available, though limited, scientific information to provide a comprehensive overview of the cellular uptake and metabolism of this compound. While specific mechanistic details remain to be fully elucidated in publicly accessible literature, this document will explore the likely pathways based on the physicochemical properties of similar small molecules and the general principles of drug transport and metabolism. This guide also candidly highlights the current knowledge gaps to encourage further investigation in this critical area of research.

Introduction

This compound is a small molecule drug designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, this compound promotes glucose uptake and glycogen (B147801) synthesis in the liver and insulin (B600854) secretion from the pancreas. The clinical pharmacokinetics of this compound have shown that it is rapidly absorbed. However, the precise cellular mechanisms governing its absorption, distribution, and subsequent metabolic breakdown are not extensively detailed in the available scientific literature. This guide aims to provide a foundational understanding of these processes, drawing upon established principles of cellular biology and drug metabolism.

Cellular Uptake of this compound

The entry of a drug molecule like this compound into a cell is a critical first step for its pharmacological action. This process can occur through passive diffusion or be facilitated by membrane transporters in a process known as active transport.

Passive Diffusion

Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, without the expenditure of cellular energy.[1] For a small molecule like this compound, its ability to passively diffuse across the lipid bilayer of a cell is largely dependent on its physicochemical properties, such as lipophilicity, size, and charge.[1] Generally, small, uncharged, and lipid-soluble molecules readily cross cell membranes via this mechanism.[1] While specific data on the passive diffusion of this compound is not available, its rapid absorption suggests that it possesses properties conducive to this mode of transport.

Logical Relationship: Factors Influencing Passive Diffusion

Caption: Key physicochemical properties influencing the passive diffusion of this compound across the cell membrane.

Active Transport

Active transport involves the movement of molecules against their concentration gradient, a process that requires energy, often in the form of ATP.[2][3] This is mediated by specific transporter proteins embedded in the cell membrane.[2] Many drugs are substrates for uptake or efflux transporters, which can significantly impact their intracellular concentration and efficacy.

Given the lack of specific studies on this compound transporters, it is not possible to definitively state which, if any, are involved in its cellular uptake. Identifying potential transporters would require dedicated experimental studies, such as in vitro assays using cell lines expressing specific transporter proteins.

Experimental Workflow: Identifying Drug Transporters

Caption: A generalized experimental workflow to investigate the role of active transporters in this compound cellular uptake.

Metabolism of this compound

Once inside the cell, drug molecules are often chemically modified by metabolic enzymes. This process, known as biotransformation, can lead to the activation or inactivation of the drug, and typically facilitates its elimination from the body. Drug metabolism is broadly divided into Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, usually through oxidation, reduction, or hydrolysis.[4] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[4]

The specific CYP enzymes involved in the metabolism of this compound have not been publicly disclosed. Identifying these would require in vitro experiments using human liver microsomes or recombinant CYP enzymes.

Phase II Metabolism

Phase II reactions involve the conjugation of the modified drug from Phase I with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[4] This process generally increases the water solubility of the drug, facilitating its excretion.[4]

Signaling Pathway: General Drug Metabolism

Caption: A simplified diagram illustrating the general two-phase process of drug metabolism.

Quantitative Data and Experimental Protocols

A thorough search of publicly available scientific literature did not yield specific quantitative data on the cellular uptake rates, transporter kinetics, or metabolic enzyme affinities for this compound. Similarly, detailed experimental protocols for studying these processes for this compound are not available. The information presented in this guide is based on general principles of drug transport and metabolism.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are critical determinants of its pharmacological profile. While its rapid absorption suggests efficient cellular entry, likely involving passive diffusion, the specific roles of active transporters and the detailed metabolic pathways remain to be elucidated. Further research is imperative to fill these knowledge gaps. Such studies would not only provide a more complete understanding of this compound's mechanism of action but also offer valuable insights for the development of next-generation glucokinase activators with improved therapeutic properties. Future investigations should focus on in vitro and in vivo studies to identify specific transporters and metabolizing enzymes, as well as to quantify their contributions to the overall disposition of this compound.

References

AZD6370: A Glucokinase Activator for Glucose Homeostasis - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase activator (GKA) that has been investigated for its potential role in the management of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and as a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver. By allosterically activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake, thereby offering a dual mechanism of action to lower blood glucose levels. This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound and its role in glucose homeostasis.

Core Mechanism of Action: Glucokinase Activation

Glucokinase, also known as hexokinase IV, is a key enzyme in the glycolytic pathway. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range.

This compound acts as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and an enhanced catalytic rate. The EC50 of this compound against human recombinant GK has been reported to be 45 nM.

The activation of GK by this compound has two primary effects on glucose homeostasis:

-

In Pancreatic β-cells: Increased GK activity leads to a higher rate of glucose metabolism, resulting in an elevated ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.

-

In the Liver: Activation of GK promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis. This increases hepatic glucose uptake from the bloodstream, contributing to the overall glucose-lowering effect.

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the signaling pathway through which glucokinase activation by this compound influences glucose homeostasis in pancreatic β-cells and hepatocytes.

Investigating the Therapeutic Potential of AZD6370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis. By activating glucokinase, this compound enhances glucose-dependent insulin secretion and increases hepatic glucose uptake, thereby offering a dual mechanism of action for the potential treatment of type 2 diabetes mellitus (T2DM). This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Preclinical and Clinical Data

The therapeutic potential of this compound has been evaluated in a series of preclinical and clinical studies. The data from these investigations are summarized below.

Preclinical Data

| Parameter | Value/Result | Species/System | Reference |

| EC50 (Human Recombinant GK) | 45 nM | In vitro | [1] |

| In Vivo Efficacy | A significant reduction in fasting blood glucose (from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM) and a sustained lowering of the free-feeding blood glucose profile was observed. | Male gkwt/del mice | [1] |

| Dosing Regimen (In Vivo) | 400 mg/kg/day, p.o. for 7 days | Male gkwt/del mice | [1] |

Clinical Data

| Study Population | Dosing Regimen | Key Findings | Reference |

| Healthy Volunteers | Single oral ascending doses of 10-650 mg | This compound was well tolerated and demonstrated a dose-concentration-dependent increase in serum insulin and glucose infusion rate during euglycemic clamp.[2] | [2] |

| Patients with T2DM (Fasted/Fed) | Single oral doses of 20, 60, or 180 mg | This compound produced dose-dependent reductions in plasma glucose of up to 30% versus placebo. Increased glucose-stimulated insulin secretion was also observed.[3][4] | [3][4] |

| Patients with T2DM | Total daily dose of 180 mg (administered as single, twice, or four times daily) | Divided dosing regimens resulted in a smoother 24-hour glucose profile compared to a single dose.[3][4] | [3][4] |

| Healthy Male Volunteers (Hypoglycemic Clamp) | Single oral dose of 300 mg | The central nervous system-mediated counterregulatory response to hypoglycemia was preserved. The glucagon (B607659) response was attenuated, likely due to a local pancreatic effect.[5][6] | [5][6] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by activating glucokinase in key metabolic tissues. The signaling pathways involved are depicted below.

Glucokinase Signaling in Pancreatic β-Cells

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

Caption: this compound promotes hepatic glucose uptake and metabolism.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are proprietary. However, this section provides representative methodologies for the key experiments cited, based on standard practices in the field.

Glucokinase Activation Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the half-maximal effective concentration (EC50) of a glucokinase activator.

Principle: The activity of glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. The production of NADPH is measured spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Tris-HCl buffer (pH 7.4)

-

ATP

-

Glucose

-

MgCl2

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound (or other test compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, glucose, MgCl2, NADP+, and G6PDH.

-

Add varying concentrations of this compound (e.g., in a serial dilution) to the wells of the microplate. Include control wells with DMSO only.

-

Initiate the reaction by adding recombinant human glucokinase to each well.

-

Immediately place the microplate in a reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][8][9][10][11]

Euglycemic Clamp (In Vivo, Human)

This protocol outlines the euglycemic clamp technique used to assess the effect of this compound on insulin secretion and glucose utilization.[2]

Objective: To measure whole-body glucose disposal and insulin secretion at a constant, normal blood glucose level.

Procedure:

-

Subjects are fasted overnight.

-

Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

A single oral dose of this compound or placebo is administered.

-

Blood glucose is clamped at a euglycemic level (e.g., 90 mg/dL) for a specified period (e.g., 2-4 hours).

-

Blood glucose is monitored frequently (e.g., every 5 minutes).

-

A variable infusion of 20% glucose is adjusted to maintain the target blood glucose level. The glucose infusion rate (GIR) is a measure of whole-body glucose disposal.

-

Blood samples are collected at regular intervals to measure plasma concentrations of insulin, C-peptide, and this compound.

Caption: Workflow for a euglycemic clamp study.

Hypoglycemic Clamp (In Vivo, Human)

This protocol describes the hypoglycemic clamp technique used to evaluate the counterregulatory hormone response to this compound-induced hypoglycemia.[5][6]

Objective: To assess the hormonal response to a controlled, lowered blood glucose level.

Procedure:

-

Subjects are fasted overnight.

-

Two intravenous catheters are inserted.

-

A single oral dose of 300 mg this compound is administered.

-

Plasma glucose is lowered in a stepwise manner to a hypoglycemic target (e.g., 2.7 mmol/L or ~49 mg/dL).

-

The hypoglycemic state is maintained for a defined period (e.g., 30 minutes).

-

A variable glucose infusion is used to maintain the target hypoglycemic level.

-

Blood samples are collected at baseline and throughout the clamp period to measure plasma levels of counterregulatory hormones (epinephrine, norepinephrine, growth hormone, cortisol, and glucagon), as well as insulin and C-peptide.

References

- 1. This compound | Glucokinase activator | Probechem Biochemicals [probechem.com]

- 2. Pharmacodynamic effects of the oral glucokinase activator this compound after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glucokinase activator this compound decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Glucokinase activators this compound and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. IC50 and EC50 | Graphstats Technologies [graphstats.net]

The Structural Enigma of AZD6370: A Deep Dive into its Deduced Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370 is a potent, small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). While specific structure-activity relationship (SAR) studies on this compound are not extensively published in peer-reviewed literature, a comprehensive analysis of related benzamide (B126) glucokinase activators and publicly available data allows for a deductive exploration of its SAR. This technical guide synthesizes the known information about this compound's mechanism of action and pharmacology, and extrapolates the likely SAR based on the broader medicinal chemistry landscape of this class of compounds. By examining the key structural motifs of this compound, we can infer their contributions to its potency, selectivity, and pharmacokinetic profile. This paper aims to provide a valuable resource for researchers in the field of diabetes drug discovery and medicinal chemistry.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as 3-(2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, is an allosteric activator of glucokinase (GK). GK is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activation leads to increased glucose-stimulated insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby lowering blood glucose levels.

Clinical studies have demonstrated that this compound effectively lowers plasma glucose in a dose-dependent manner in patients with T2DM. It has been shown to be rapidly absorbed and eliminated.

Deduced Structural Activity Relationship (SAR) of this compound

The chemical structure of this compound is comprised of several key fragments: a central benzamide core, a substituted pyrazole (B372694) ring, a phenoxy moiety bearing a methylsulfonyl group, and a hydroxy-methylethoxy side chain. The SAR of this compound can be dissected by analyzing the probable contribution of each of these components, based on the established knowledge of other benzamide GK activators.

The Benzamide Core

The benzamide scaffold is a common feature in a large class of GK activators. This central unit serves as a rigid core to correctly orient the various substituents for optimal interaction with the allosteric binding site of the GK enzyme. The amide bond itself is crucial, with the nitrogen and carbonyl oxygen atoms often participating in key hydrogen bonding interactions with amino acid residues in the binding pocket.

The N-(1-methyl-1H-pyrazol-3-yl) Moiety

The N-substituted pyrazole ring is a critical component for the activity of this compound. In many GK activators, a heterocyclic ring at this position is essential for potency. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the methyl group on the nitrogen likely contributes to hydrophobic interactions within the binding site. The specific 3-yl substitution pattern on the pyrazole ring is also likely optimized for a precise fit.

The 5-(4-(methylsulfonyl)phenoxy) Group

The phenoxy linker provides a crucial extension from the benzamide core. The substituent at the 4-position of the distal phenyl ring plays a significant role in modulating the compound's properties. In this compound, this is a methylsulfonyl group. This polar, electron-withdrawing group is likely involved in strong polar interactions or hydrogen bonding within the allosteric site. Furthermore, such groups can significantly influence the pharmacokinetic properties of the molecule, including solubility and metabolic stability.

The 3-(2-hydroxy-1-methylethoxy) Side Chain

The ether-linked side chain at the 3-position of the benzamide ring is another key feature. The hydroxyl group is a potential hydrogen bond donor and acceptor, which can form important interactions with the enzyme. The methyl group and the overall length and conformation of this side chain are likely fine-tuned to occupy a specific hydrophobic pocket within the allosteric site, thereby contributing to the overall binding affinity.

Quantitative Data Summary

While direct comparative data for a series of this compound analogs is not publicly available, the following table summarizes the reported clinical and pharmacokinetic parameters for this compound.

| Parameter | Value | Condition | Reference |

| Doses Studied (single oral) | 20, 60, 180 mg | Fasted and fed patients with T2DM | [1] |

| Plasma Glucose Reduction | Up to 30% vs. placebo | Fasted and fed patients (60 and 180 mg doses) | [1] |

| Absorption | Rapidly absorbed | Patients with T2DM | [1] |

| Pharmacokinetics | Dose-independent and unaffected by food | Patients with T2DM | [1] |

Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of glucokinase activators like this compound, based on standard practices in the field.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency of a compound in activating the glucokinase enzyme.

Methodology:

-

Recombinant human glucokinase is incubated with varying concentrations of the test compound in a buffer solution containing glucose, ATP, and NADP+.

-

The reaction is initiated by the addition of glucose-6-phosphate dehydrogenase.

-

The rate of NADPH formation, which is stoichiometric with the rate of glucose-6-phosphate production by GK, is monitored by measuring the increase in absorbance at 340 nm.

-

The concentration of the compound that produces 50% of the maximal activation (AC50) is determined from the dose-response curve.

Cellular Glucose Uptake Assay

Objective: To assess the effect of a compound on glucose uptake in a cellular context.

Methodology:

-

A relevant cell line (e.g., INS-1E pancreatic β-cells or primary hepatocytes) is cultured.

-

The cells are incubated with varying concentrations of the test compound in the presence of a labeled glucose analog (e.g., 2-deoxy-[³H]-glucose).

-

After a defined incubation period, the cells are washed to remove extracellular glucose.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The increase in glucose uptake relative to a vehicle control is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a compound on glucose tolerance in an animal model of diabetes.

Methodology:

-

Diabetic animals (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight.

-

The test compound or vehicle is administered orally.

-

After a specified time, a glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating glucokinase activators.

Caption: Mechanism of action of this compound in pancreatic β-cells.

Caption: A typical workflow for the discovery and evaluation of glucokinase activators.

Conclusion

While a definitive, publicly available structure-activity relationship for this compound remains elusive, a deductive analysis based on its structural components and the broader knowledge of benzamide glucokinase activators provides valuable insights. The central benzamide core, the N-linked pyrazole, the substituted phenoxy ring, and the hydroxy-methylethoxy side chain all appear to play crucial roles in the molecule's interaction with the allosteric site of glucokinase. Future disclosures of more detailed medicinal chemistry studies on this compound and related compounds will be necessary to fully elucidate the intricate details of its SAR. This guide provides a foundational understanding for researchers working on the next generation of glucokinase activators for the treatment of type 2 diabetes.

References

AZD6370: A Technical Guide to a Glucokinase Activator's Core Intellectual Property and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core intellectual property and scientific data surrounding AZD6370, a potent and selective glucokinase activator. This compound, chemically known as 3-(2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, was under development by AstraZeneca for the treatment of type 2 diabetes mellitus. This document summarizes key patent information, presents quantitative data from clinical studies in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Intellectual Property Landscape